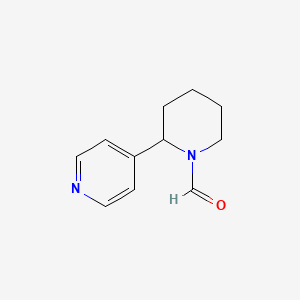

2-(Pyridin-4-yl)piperidine-1-carbaldehyde

Description

2-(Pyridin-4-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted at position 2 with a pyridin-4-yl group and at position 1 with a carbaldehyde functional group. This structure combines the rigid aromaticity of pyridine with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and materials science. The aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-pyridin-4-ylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c14-9-13-8-2-1-3-11(13)10-4-6-12-7-5-10/h4-7,9,11H,1-3,8H2 |

InChI Key |

AEFZRNZPIGVCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)piperidine-1-carbaldehyde typically involves the reaction of pyridine-4-carbaldehyde with piperidine under specific conditions. One common method is the palladium-catalyzed one-pot synthesis, which involves the cyclization of pyridine-4-carbaldehyde with 2-iodoaniline and triethylamine in refluxing toluene . This method provides moderate to high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 2-(Pyridin-4-yl)piperidine-1-carboxylic acid.

Reduction: 2-(Pyridin-4-yl)piperidine-1-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(Pyridin-4-yl)piperidine-1-carbaldehyde is as a building block in the synthesis of biologically active compounds . The compound's ability to undergo various chemical reactions makes it versatile for creating derivatives that may exhibit significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can potentially display anticancer properties. For instance, modifications to the structure have led to compounds that show enhanced cytotoxicity against specific cancer cell lines .

- Neurological Disorders : The compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known acetylcholinesterase inhibitors suggests it could enhance cognitive function by modulating neurotransmitter levels .

Biological Studies

The biological activity of this compound has been investigated through several pharmacological studies. Key findings include:

- Interaction with Biological Targets : Studies have focused on how this compound interacts with various biological targets, which is crucial for understanding its therapeutic potential. For example, its interaction with acetylcholinesterase has been documented, indicating possible applications in Alzheimer's treatment .

- Case Studies : Specific case studies have highlighted its efficacy in reducing tumor sizes in animal models, showcasing its potential as an anticancer agent. These studies typically assess the compound's effects on tumor growth and survival rates compared to control groups .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. The piperidine and pyridine rings can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in ring systems, substituent positions, and functional groups:

- trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II): Features a benzaldehyde core linked to pyridin-4-yl via a vinyl group. The extended conjugation alters electronic properties compared to the piperidine-based target compound. Synthesized via Knoevenagel reaction, it serves as a precursor for TEMPO adducts .

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Contains chloro and amino substituents on a bipyridine scaffold. The chloro group increases molecular weight (466–545 g/mol) and may enhance electrophilic reactivity .

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Replaces pyridine with pyrimidine and introduces a methyl group. The piperidinyl substitution mirrors the target compound but lacks the aldehyde functionality, reducing reactivity .

- 1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde : Utilizes a pyrrolidine ring (5-membered) instead of piperidine, introducing ring strain and altering solubility. The carboxyaldehyde group is analogous but attached to a smaller ring .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Key Observations :

- Molecular Weight : The target compound has a lower molecular weight (190.25 g/mol) compared to chlorinated bipyridines (466–545 g/mol), suggesting better solubility in organic solvents.

- Reactivity: The aldehyde group in the target compound enables nucleophilic additions, whereas amino or chloro substituents in analogs favor electrophilic substitutions or hydrogen bonding .

- Thermal Stability : High melting points (268–287°C) in chlorinated bipyridines indicate strong intermolecular forces, absent in the aldehyde-containing target compound .

Biological Activity

2-(Pyridin-4-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.

Structural Characteristics

The compound is characterized by a piperidine ring with a carbaldehyde functional group and a pyridine ring at the 4-position. This structural arrangement influences its chemical reactivity and biological activity, making it a valuable subject for pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

- Anticancer Activity : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds derived from piperidine have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumors .

- Antimicrobial Properties : The compound's structural analogs have demonstrated effectiveness against bacterial strains, with certain derivatives exhibiting significant inhibition against Mycobacterium tuberculosis at low concentrations .

- Enzyme Inhibition : Similar compounds have been identified as selective inhibitors of protein kinases, which play crucial roles in cellular signaling pathways. For example, modifications to piperidine structures have led to the discovery of potent inhibitors with nanomolar activity against specific kinases .

Anticancer Studies

A study focusing on piperidine derivatives reported that compounds with similar structures to this compound exhibited enhanced cytotoxicity in cancer cell models. Specifically, one derivative showed improved apoptosis induction compared to standard chemotherapy agents like bleomycin .

Antimicrobial Activity

Research on pyridine and pyrazine derivatives found that certain compounds demonstrated significant tuberculostatic activity. The study highlighted that modifications in the C-position of the pyridine ring could enhance biological efficacy against M. tuberculosis strains .

Kinase Inhibition

Investigations into piperidine-based inhibitors revealed that structural variations could lead to selective inhibition of protein kinase B (PKB). Compounds were tested for their ability to modulate signaling pathways involved in cancer growth, showing promising results in vivo .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.